4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9N3O |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C8H9N3O/c1-2-12-8-6-3-4-9-7(6)10-5-11-8/h3-5H,2H2,1H3,(H,9,10,11) |
InChI Key |
KPSBLSBABRIUJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=NC2=C1C=CN2 |
Origin of Product |
United States |
Molecular Mechanisms and Biological Targeting of 4 Ethoxy 7h Pyrrolo 2,3 D Pyrimidine Derivatives
Enzymatic Inhibition Profiles of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine Analogs
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its role in a multitude of biologically active compounds. nih.gov This core structure is an isostere of the adenine (B156593) ring found in ATP, allowing derivatives to act as competitive inhibitors in the ATP-binding sites of various kinases. rsc.orgrsc.org Modifications at different positions of the this compound core have led to the development of potent and selective inhibitors for a diverse range of enzymatic targets, from human kinases involved in cancer and neurodegeneration to essential proteins in pathogens like malaria parasites and bacteria.
Janus Kinase (JAK) Family Inhibition
The Janus kinases (JAKs) are a family of four intracellular, non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are essential for signaling initiated by cytokines, playing a critical role in immunity and inflammation. nih.govacs.org The 7H-pyrrolo[2,3-d]pyrimidine core has been a foundational scaffold for the development of numerous JAK inhibitors. acs.org
Research has focused on designing derivatives that can achieve high potency and selectivity for specific JAK family members. For instance, a series of 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives were developed to target JAK1 selectively. One superior compound, 12a , emerged from these studies, demonstrating an IC50 value of 12.6 nM against JAK1 and a 10.7-fold selectivity over the homologous JAK2 kinase. researchgate.netnih.gov This selectivity is crucial as different JAK enzymes are linked to distinct signaling pathways, and isoform-specific inhibition can lead to more targeted therapeutic effects with fewer side effects. nih.gov
Another study focused on creating hybrids of the pyrrolo[2,3-d]pyrimidine scaffold with phenylamide moieties to target JAK2. cpu.edu.cn This work underscores the versatility of the core structure, where modifications can be tailored to target different members of the same enzyme family.
Table 1: Inhibition of Janus Kinase (JAK) Family by a 4-amino-7H-pyrrolo[2,3-d]pyrimidine Analog
| Compound | Target | IC50 (nM) | Selectivity (over JAK2) |
| 12a | JAK1 | 12.6 | 10.7-fold |
Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibition and Implications for Neurodegeneration
Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, complex protein, and mutations in its gene are a significant genetic cause of Parkinson's disease (PD). nih.govmdpi.com Inhibition of LRRK2's kinase activity is therefore a promising therapeutic strategy for PD. nih.govnih.gov The this compound scaffold has been instrumental in the discovery of potent and selective LRRK2 inhibitors. nih.gov
Through kinase-focused screening, a 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine series was identified as a potent inhibitor of LRRK2. nih.gov Optimization of this series for physicochemical properties and kinase selectivity led to the discovery of compound 7 , which demonstrated potent in vitro inhibition of LRRK2, good kinome selectivity, and the ability to penetrate the central nervous system. nih.gov
Further structure-guided optimization of fragment hits from the pyrrolo[2,3-d]pyrimidine class yielded highly potent derivatives. For example, the (2R)-2-methylpyrrolidin-1-yl derivative 18 was identified with a composite inhibitory constant (cKi) of 0.7 nM against the G2019S mutant of LRRK2, a common PD-associated mutation. nih.govacs.orgacs.org Subsequent elaboration led to diastereomeric oxolan-3-yl derivatives 44 and 45 , which showed high potency and exquisite selectivity for LRRK2, making them valuable as chemical probes for studying LRRK2 inhibition. nih.govacs.org Another optimization study led to the discovery of a chiral 2,4-substituted pyrrolo[2,3-d]pyrimidine, analog 6 , which also exhibited excellent LRRK2 inhibition and high selectivity across the kinome. nih.gov
Table 2: LRRK2 Inhibition by this compound Analogs
| Compound | Target | Potency (cKi or IC50) |
| 18 | LRRK2 G2019S | 0.7 nM (cKi) |
| 19 ((S)-enantiomer of 18) | LRRK2 G2019S | 212 nM (cKi) |
| 31 | LRRK2 G2019S | 3 nM (cKi) |
| 32 | LRRK2 G2019S | 2 nM (cKi) |
Colony Stimulating Factor 1 Receptor (CSF1R) Kinase Modulation
Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase that is crucial for the control, differentiation, and survival of macrophages. nih.govacs.orgnih.gov As such, it has become an attractive therapeutic target for a variety of inflammatory disorders, cancers, and bone disorders. nih.govdocumentsdelivered.com The pyrrolo[2,3-d]pyrimidine scaffold has been a key structural motif in the development of potent CSF1R inhibitors. nih.gov
Research has led to the development of highly selective pyrrolo[2,3-d]pyrimidines that show subnanomolar enzymatic inhibition of CSF1R. acs.org One study focused on modifying the core by replacing aromatic rings with non-aromatic, sp3-rich structures like tetrahydropyran (B127337) (THP) to improve properties. This led to the identification of the para-aniline derivative 16t as a highly attractive compound for further development. nih.gov
Another approach involved molecular hybridization, merging fragments of the approved drug Pexidartinib with the pyrrolo[2,3-d]pyrimidine nucleus. nih.gov This strategy yielded 12b (N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine) as the most potent CSF1R inhibitor in that series, with low-nanomolar enzymatic activity and favorable cellular efficacy. nih.gov A separate structure-activity relationship study identified compound 23 as a potent inhibitor that preferentially binds to the autoinhibited, "DFG-out-like" conformation of CSF1R, which may explain its exquisite selectivity. acs.orgnih.gov
Table 3: CSF1R Inhibition by this compound Analogs
| Compound | Target | Potency (IC50) | Selectivity Profile |
| 12b | CSF1R | Low-nanomolar | Favorable ADME properties |
| 23 | CSF1R | Sub-nanomolar | Highly selective vs. PDGFR family, binds autoinhibited form |
| Pexidartinib (Control) | CSF1R | 9.7 nM | Also inhibits KIT |
p21-Activated Kinase 4 (PAK4) Inhibitory Mechanisms
The p21-activated kinase 4 (PAK4) is a member of the PAK family of serine/threonine kinases and is overexpressed in various cancers, where it plays a role in driving tumor progression. nih.govfrontiersin.org Consequently, PAK4 has been validated as a critical therapeutic target. nih.gov A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent, ATP-competitive inhibitors of PAK4. nih.govnih.gov
Molecular dynamics simulations have elucidated the binding modes of these inhibitors, showing strong interactions with the hinge region and surrounding β-sheets of the kinase. nih.govnih.gov The pyrrolo[2,3-d]pyrimidine core is thought to bind within the ATP-binding cleft through a network of hydrogen bonds. frontiersin.org
Among the synthesized compounds, 5n and 5o showed particularly high enzymatic inhibitory activities, with IC50 values of 2.7 nM and 20.2 nM, respectively. nih.gov Compound 5n also demonstrated potent activity against the MV4-11 cancer cell line (IC50 = 7.8 nM), where it was found to induce cell apoptosis and arrest the cell cycle at the G0/G1 phase. nih.govfrontiersin.org These findings highlight 5n as a promising lead compound for developing PAK4-directed cancer therapies. nih.gov
Table 4: PAK4 Inhibition by 7H-pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Target | Enzymatic IC50 (nM) | Cellular IC50 (MV4-11 cells, nM) |
| 5n | PAK4 | 2.7 | 7.8 |
| 5o | PAK4 | 20.2 | 38.3 |
Plasmodium falciparum Calcium-Dependent Protein Kinases (PfCDPKs) Inhibition
Malaria, caused by the Plasmodium falciparum parasite, remains a major global health threat. The parasite's calcium-dependent protein kinases (CDPKs) are essential for its life cycle and are not present in humans, making them attractive targets for antimalarial drugs. nih.govresearch-nexus.net Specifically, PfCDPK1 is involved in red blood cell invasion by merozoites, while PfCDPK4 is key for the sexual stage development in the mosquito vector. nih.gov
A series of 7H-pyrrolo[2,3-d]pyrimidine-4-amines were designed as "bumped kinase inhibitors" to specifically target PfCDPKs. nih.govmalariaworld.orgmalariaworld.org Through in silico design and subsequent in vitro testing, several compounds were identified with promising inhibitory activity. nih.govresearch-nexus.net Three compounds (2b , 2f , and 2g ) showed notable activity against PfCDPK4, with IC50 values ranging from 0.210 to 0.530 µM. malariaworld.org One compound also displayed inhibitory activity against PfCDPK1 with an IC50 of 0.589 µM. nih.govresearch-nexus.netmalariaworld.org These results validate the potential of the pyrrolo[2,3-d]pyrimidine scaffold for developing novel antimalarials that can target multiple stages of the parasite's life cycle. nih.govmalariaworld.org
Table 5: Inhibition of P. falciparum CDPKs by 7H-pyrrolo[2,3-d]pyrimidine-4-amines
| Compound | Target | IC50 (µM) |
| 2b | PfCDPK4 | 0.210 - 0.530 |
| 2f | PfCDPK4 | 0.210 - 0.530 |
| 2g | PfCDPK4 | 0.210 - 0.530 |
| Not Specified | PfCDPK1 | 0.589 |
Investigation of Molecular Interactions and Binding Modes
The efficacy of 7H-pyrrolo[2,3-d]pyrimidine derivatives as enzyme inhibitors is fundamentally rooted in their ability to form stable complexes within the target's active site. This binding is a multifactorial process driven by a combination of specific molecular interactions, including hydrogen bonding and hydrophobic contacts. The nature and geometry of these interactions dictate the binding affinity and selectivity of the inhibitor.
Hydrogen bonds are critical for the specific recognition and binding of 7H-pyrrolo[2,3-d]pyrimidine derivatives to their target enzymes. The pyrrolo[2,3-d]pyrimidine core itself contains nitrogen atoms that can act as hydrogen bond acceptors, while substituents can be designed to introduce additional hydrogen bond donors or acceptors. srinichem.com
Molecular dynamics simulations of 7H-pyrrolo[2,3-d]pyrimidine derivatives targeting p21-activated kinase 4 (PAK4) have revealed specific and crucial hydrogen bonding patterns. mdpi.comnih.gov These studies showed that the inhibitors consistently form double hydrogen bonds with the backbone of Leu398 in the hinge region of the kinase, a common anchoring point for ATP-competitive inhibitors. mdpi.comnih.gov Additionally, single hydrogen bonds are typically formed with the side chains of key residues such as Glu396 and Asp444. mdpi.comnih.gov The specific substitution pattern on the inhibitor can lead to the formation of further hydrogen bonds; for example, one derivative was observed to form an additional hydrogen bond with Glu329, while another interacted with Ala402. mdpi.com
In a different context, in silico modeling of derivatives targeting Plasmodium falciparum Calcium-Dependent Protein Kinase 4 (PfCDPK4) suggested that a 3,4-dimethoxyphenyl substituent at the C-5 position could form an additional hydrogen bond with the residue Asp215. nih.gov These interactions collectively stabilize the inhibitor within the active site, contributing significantly to its inhibitory potency.
Table 1: Observed Hydrogen Bonding Interactions of 7H-pyrrolo[2,3-d]pyrimidine Derivatives with Target Kinases
| Target Kinase | Interacting Residue | Type of Interaction | Reference |
| PAK4 | Leu398 | Double Hydrogen Bond (Hinge Region) | mdpi.comnih.gov |
| PAK4 | Glu396 | Single Hydrogen Bond | mdpi.comnih.gov |
| PAK4 | Asp444 | Single Hydrogen Bond | mdpi.comnih.gov |
| PAK4 | Glu329 | Additional Hydrogen Bond (Inhibitor Specific) | mdpi.com |
| PAK4 | Ala402 | Additional Hydrogen Bond (Inhibitor Specific) | mdpi.com |
| PfCDPK4 | Asp215 | Additional Hydrogen Bond (Substituent Specific) | nih.gov |
Alongside hydrogen bonds, hydrophobic interactions play a pivotal role in the binding of these derivatives. The often-planar, aromatic nature of the pyrrolo[2,3-d]pyrimidine core and its substituents allows them to fit into hydrophobic pockets within the enzyme's active site, displacing water molecules and increasing binding affinity. nih.govrsc.org
In studies on PAK4 inhibitors, the side chain of residue Ile327, located on the β1 sheet, was identified as forming hydrophobic interactions with both the 2-benzene ring and the 4-hexatomic ring substituents of the inhibitors. nih.gov Similarly, investigations into PfCDPK4 inhibitors showed that aromatic substituents at the C-5 position are crucial for binding. nih.gov Larger aromatic systems, such as naphthyl groups, were found to better occupy a large hydrophobic pocket in this region. nih.gov This interaction is further enhanced by a pi-stacking interaction with the side chain of Lys99, a common feature in ligand-protein recognition. nih.gov The strategic placement of different substituents can thus exploit various hydrophobic regions within the active site, highlighting that both hydrophobic and hydrophilic groups can be accommodated to enhance binding. nih.gov
Table 2: Key Hydrophobic and Pi-Interactions for 7H-pyrrolo[2,3-d]pyrimidine Derivatives
| Target Kinase | Interacting Residue/Region | Type of Interaction | Inhibitor Moiety Involved | Reference |
| PAK4 | Ile327 | Hydrophobic Interaction | 2-benzene ring, 4-hexatomic ring | nih.gov |
| PfCDPK4 | Large Hydrophobic Pocket | Hydrophobic Interaction | Naphthyl substituent at C-5 | nih.gov |
| PfCDPK4 | Lys99 | Pi-stacking Interaction | Aromatic substituent at C-5 | nih.gov |
The vast majority of kinase inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold function as ATP-competitive inhibitors. nih.gov This means they bind to the ATP-binding pocket of the kinase, directly competing with the endogenous ATP substrate. mdpi.comnih.gov This mechanism is confirmed by molecular docking and dynamics studies which show these inhibitors occupying the same site as ATP and forming key hydrogen bonds with the kinase hinge region, a characteristic feature of this class of inhibitors. mdpi.comnih.gov
Kinase inhibitors are often categorized based on the conformational state of the enzyme they bind to. Type I inhibitors bind to the active "DFG-in" conformation, while Type II inhibitors bind to an inactive "DFG-out" conformation. acs.orgnih.gov Some 7H-pyrrolo[2,3-d]pyrimidine derivatives have been developed as highly selective Type II inhibitors. For example, a series of inhibitors targeting CSF1R were found to bind to a "DFG-out-like" conformation. acs.orgnih.gov Although they bind in the ATP pocket, they stabilize an inactive state of the kinase, which can lead to higher selectivity compared to inhibitors that target the more conserved active conformation. nih.gov
While allosteric modulation—binding to a site distinct from the active site to induce a conformational change—is a known mechanism for enzyme inhibition, it is not the primary mechanism reported for 7H-pyrrolo[2,3-d]pyrimidine derivatives in the context of kinase inhibition. nih.gov The available research points overwhelmingly towards these compounds acting as ATP-competitive inhibitors, albeit with the sophistication of targeting different kinase conformational states to achieve selectivity. acs.orgnih.govnih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Ethoxy 7h Pyrrolo 2,3 D Pyrimidine Analogs
Elucidation of Key Pharmacophores and Structural Determinants for Potency and Selectivity
The 7H-pyrrolo[2,3-d]pyrimidine core is a crucial pharmacophore, serving as a bioisostere for purine (B94841) and enabling it to function as a versatile hinge-binding motif for numerous protein kinases. mdpi.commdpi.com The potency and selectivity of its analogs are dictated by the intricate interactions between the molecule and the target protein's active site.
Key structural determinants for the biological activity of this class of compounds include:
The Pyrrolo[2,3-d]pyrimidine Core: This bicyclic system is fundamental for binding to the ATP pocket of kinases. The nitrogen atoms within the pyrimidine (B1678525) ring are critical, often forming hydrogen bonds with the hinge region residues of the kinase, which is a primary anchoring point for inhibitors. nih.gov
Substituents on the Pyrimidine Ring (C-2 and C-4): Modifications at these positions significantly influence binding affinity and selectivity. The ethoxy group at the C-4 position, as seen in the parent compound, can be replaced by various amine functionalities to modulate activity. For instance, studies on p21-activated kinase 4 (PAK4) inhibitors showed that the 4-substituent interacts with charged side chains around the binding pocket. mdpi.com
Substituents on the Pyrrole (B145914) Ring (C-5 and C-6): These positions are often solvent-exposed and provide opportunities for substitution to enhance potency and improve physicochemical properties. For example, introducing aromatic groups at C-5 can lead to interactions with residues outside the immediate hinge region. nih.gov
The N-7 Position of the Pyrrole Ring: This position is a key vector for modification. Substituents at N-7 can be directed towards the solvent-exposed region of the ATP-binding site, allowing for the introduction of larger, more complex groups to fine-tune selectivity and potency without disrupting the core hinge-binding interaction. nih.govmdpi.com
A general pharmacophore model for 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines suggests that the central core organizes two other ring systems (A and B, attached at N-7 and C-4, respectively) in a specific spatial orientation to achieve optimal biological activity. mdpi.com The interactions are primarily driven by hydrogen bonds from the core and electrostatic or hydrophobic interactions from the peripheral substituents. mdpi.com
Impact of Substitutions at C-2, C-4, C-5, C-6, and N-7 Positions on Biological Activity
Systematic modification of the 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine scaffold at various positions has been a cornerstone of optimizing its biological profile, particularly as kinase inhibitors.
C-2 Position: The introduction of an amine group at the C-2 position of the this compound scaffold was a key discovery in the development of potent Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors. nih.gov Further modifications to this amine can modulate potency and selectivity. For Signal Transducer and Activator of Transcription 6 (STAT6) inhibitors, derivatives with a substituted amino group at C-2 showed potent activity. daneshyari.com
C-4 Position: The C-4 position is highly reactive towards nucleophilic substitution, making it a common point for modification. srinichem.com Replacing the ethoxy or chloro group with various substituted anilines or other amines is a prevalent strategy. In the development of inhibitors for Epidermal Growth Factor Receptor (EGFR), the C-4 position was functionalized with anilines bearing an acrylamide (B121943) group to achieve covalent binding and high potency against mutant forms of the kinase. nih.gov For PAK4 inhibitors, differences in the terminal amino group of the C-4 substituent led to a thousand-fold difference in inhibitory capacity, highlighting the sensitivity of this position to structural changes. mdpi.com
C-5 Position: Iodination at the C-5 position allows for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a wide range of aryl or heteroaryl substituents. nih.gov In the context of Plasmodium falciparum Calcium-Dependent Protein Kinase 4 (PfCDPK4) inhibitors, the introduction of methoxy- or ethoxy-naphthyl groups at C-5 was found in all active compounds, suggesting a critical interaction in a specific pocket of the enzyme. nih.gov
C-6 Position: While less commonly modified than other positions, substitutions at C-6 have been explored. For instance, a series of 2,6,7-substituted pyrrolo[2,3-d]pyrimidines were developed as Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitors, where a 6-anilinocarbonyl substitution resulted in significantly increased antiproliferative potency. researchgate.net
N-7 Position: The N-7 position is frequently modified to enhance potency and modulate physicochemical properties. For STAT6 inhibitors, a 3,5-difluorobenzyl group at N-7 was identified as optimal for potent inhibition. daneshyari.com In the development of anti-Zika virus agents, a para-nitro or -cyanobenzyl substituent at N-7, combined with a specific amine at C-4, resulted in high antiviral activity. mdpi.com Similarly, for PfCDPK4 inhibitors, small, flexible groups like cyclopropylmethyl at N-7 were found to be favorable. nih.gov
The following table summarizes the observed impact of substitutions at these key positions on biological activity for various targets.
| Position | Target/Activity | Substituent Type | Observation |
| C-2 | LRRK2 | 2-Amines | Essential for potent inhibition. nih.gov |
| STAT6 | Substituted Amines | Led to potent STAT6 inhibition. daneshyari.com | |
| C-4 | PAK4 | Terminal Amino Groups | Minor changes led to >1000-fold difference in IC50. mdpi.com |
| EGFR | Anilines with Acrylamide | Conferred covalent binding and high potency. nih.gov | |
| C-5 | PfCDPK4 | Methoxy/Ethoxy-naphthyl | Present in all active compounds, suggesting a key interaction. nih.gov |
| C-6 | CDK4/6 | 6-Anilinocarbonyl | Significantly increased anti-proliferative potency. researchgate.net |
| N-7 | STAT6 | 3,5-Difluorobenzyl | Optimal for potent inhibition. daneshyari.com |
| Zika Virus | p-Nitro/Cyanobenzyl | Resulted in high antiviral activity. mdpi.com |
Optimization of Kinase Selectivity Across the Kinome
A significant challenge in the development of kinase inhibitors is achieving selectivity for the target kinase over the hundreds of other kinases in the human kinome. The this compound scaffold has proven to be amenable to modifications that enhance this selectivity.
One key strategy involves exploiting unique conformations of the target kinase. For example, a series of highly selective Colony-Stimulating Factor-1 Receptor (CSF1R) inhibitors were developed from a pyrrolo[2,3-d]pyrimidine core. These compounds demonstrated excellent selectivity against other kinases in the same family, such as the Platelet-Derived Growth Factor Receptor (PDGFR). nih.gov Crystallography revealed that these inhibitors bind to an inactive, "DFG-out-like" conformation of the kinase, a state not readily adopted by all kinases, which contributes to their exquisite selectivity. nih.gov
Another approach is to tailor substituents to interact with non-conserved residues in the ATP-binding pocket. In the development of LRRK2 inhibitors, optimization of the 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine series led to a compound with good kinase selectivity across the kinome. nih.gov Similarly, a series of pyrrolo[2,3-d]pyrimidine derivatives targeting mutant EGFR were found to have up to 104-fold greater potency against the mutant kinase compared to the wild-type version, demonstrating significant selectivity. nih.gov
Furthermore, structural modifications can be made to avoid interactions with off-target kinases. In one study, 4,6-bis-anilino-1H-pyrrolo[2,3-d]pyrimidine analogs were optimized as Insulin-like Growth Factor 1 Receptor (IGF-1R) inhibitors. Initial compounds also showed potent activity against c-Jun N-terminal kinases (JNKs). By modifying functional groups at the C-6 aniline (B41778) moiety, researchers developed analogs with over 1000-fold selectivity for IGF-1R over JNK1. researchgate.net
Computational Chemistry and Biophysical Characterization of 4 Ethoxy 7h Pyrrolo 2,3 D Pyrimidine Interactions
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in structure-based drug design for predicting the binding mode and affinity of a ligand, such as a 7H-pyrrolo[2,3-d]pyrimidine derivative, within the active site of a target protein.
In studies of 7H-pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of p21-activated kinase 4 (PAK4), molecular docking was employed to explore the enzyme-inhibitor binding modes. nih.govglpbio.com These simulations revealed that the inhibitors consistently formed key interactions within the ATP-binding pocket of the kinase. For instance, several derivatives were shown to form two hydrogen bonds with the backbone of Leu398 in the hinge region of PAK4, a critical interaction for anchoring the inhibitor. glpbio.com Additional hydrogen bonds were observed with residues such as Glu396 and Asp444. glpbio.com The docking affinities calculated for different derivatives, such as 5n, 5h, 5g, and 5e, were -36.784, -35.530, -35.530, and -34.694 kJ·mol⁻¹, respectively, providing a qualitative correlation with their inhibitory activity. glpbio.com
Similarly, molecular docking simulations were performed to investigate the interactions of novel isatin-pyrrolo[2,3-d]pyrimidine hybrids with the active sites of multiple protein kinases, including EGFR, VEGFR2, and Her2. mdpi.com These studies help to rationalize the observed biological activities and guide the design of more potent and selective inhibitors. mdpi.comnih.gov
Table 1: Predicted Binding Affinities of Pyrrolo[2,3-d]pyrimidine Derivatives with PAK4
| Compound | Docking Affinity (kJ·mol⁻¹) | Key Interacting Residues |
|---|---|---|
| Inhibitor 5n | -36.784 | Leu398, Glu396, Asp444, Glu329 |
| Inhibitor 5h | -35.530 | Leu398, Glu396, Asp444, Asp458 |
| Inhibitor 5g | -35.530 | Leu398, Glu396, Asp444, Ala402 |
| Inhibitor 5e | -34.694 | Leu398, Glu396, Asp444 |
Data sourced from a study on 7H-pyrrolo[2,3-d]pyrimidine derivatives as PAK4 inhibitors. glpbio.com
Molecular Dynamics (MD) Simulations for Dynamic Binding Behavior and Stability
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. This provides deeper insights into the stability of the binding pose and the flexibility of both the ligand and the protein.
MD simulations were conducted on complexes of 7H-pyrrolo[2,3-d]pyrimidine derivatives with PAK4 to assess their stability. nih.gov The root-mean-square deviation (RMSD) of the protein backbone atoms was monitored over the simulation period. For four different inhibitor complexes, the systems reached equilibrium after 50 nanoseconds, with average RMSD values of 0.139, 0.188, 0.158, and 0.181 nm, respectively, indicating that the binding of the inhibitors did not induce significant conformational changes in the protein. nih.gov
Binding Free Energy Calculations for Quantitative Affinity Prediction
To obtain a more quantitative prediction of binding affinity, binding free energy calculations are often performed on the trajectories generated from MD simulations. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach for this purpose.
For the four 7H-pyrrolo[2,3-d]pyrimidine derivatives targeting PAK4, the MM/PBSA method was used to calculate the binding free energy (ΔG_bind) from 20 ns simulation trajectories. nih.gov The relative binding free energies for complexes 5n, 5h, 5g, and 5e were 0, 13.752, 19.803, and 35.162 kJ·mol⁻¹, respectively. nih.gov This calculated order of binding affinity was qualitatively consistent with the experimentally observed order of inhibitory capacity, demonstrating the predictive power of this computational approach. nih.gov The analysis highlighted that strong interactions with the hinge region, β-sheets, and charged residues around the 4-substituent were the primary drivers of binding. nih.govglpbio.com
Table 2: Relative Binding Free Energies of Pyrrolo[2,3-d]pyrimidine-PAK4 Complexes
| Complex | Relative ΔG_bind (kJ·mol⁻¹) |
|---|---|
| 5n | 0 |
| 5h | 13.752 |
| 5g | 19.803 |
| 5e | 35.162 |
Data reflects calculations using the MM/PBSA method. nih.gov
Protein-Ligand Co-crystallography for High-Resolution Structural Insights
X-ray co-crystallography provides the most definitive, high-resolution structural information about how a ligand binds to its protein target. This experimental technique involves crystallizing the protein in a complex with the ligand and then determining the three-dimensional structure of the complex using X-ray diffraction.
A co-crystal structure of a highly selective pyrrolo[2,3-d]pyrimidine inhibitor (compound 23) in a complex with Colony-Stimulating Factor-1 Receptor (CSF1R) was obtained at a resolution of 1.9 Å. mdpi.com The structure revealed that the inhibitor binds in the ATP-binding site, with the protein adopting an inactive, "DFG-out-like" conformation. mdpi.com
The high-resolution data showed precise interactions: the pyrimidine (B1678525) N1-atom accepts a hydrogen bond from the backbone NH of Cys-666 in the hinge region, while the pyrrole (B145914) NH group donates a hydrogen bond to the carbonyl oxygen of the same Cys-666 residue. mdpi.com This "DFG-out-like" conformation is distinct from typical type II inhibitors, as the ligand does not occupy the allosteric pocket, which helps to explain the compound's exquisite selectivity. mdpi.com Such detailed structural insights are invaluable for structure-activity relationship (SAR) studies and for guiding the rational design of next-generation inhibitors.
Spectroscopic Analysis of Ligand-Target Interactions (e.g., Fluorescence Titration, FT-IR)
Spectroscopic techniques provide experimental data on the binding process, often in solution, which is complementary to the structural information from crystallography and the computational insights from simulations.
Fluorescence Titration is a widely used method to study ligand-protein interactions. It relies on changes in the intrinsic fluorescence of a protein (usually from tryptophan or tyrosine residues) or an extrinsic fluorescent probe upon ligand binding. By systematically adding increasing concentrations of the ligand (the titrant) to a solution of the protein, one can monitor the quenching or enhancement of the fluorescence signal. This data can be used to determine key binding parameters such as the binding constant (K_a) and the number of binding sites. While specific fluorescence titration data for 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine is not prominently available in the reviewed literature, this technique is highly applicable to characterize its binding affinity to target kinases.
Fourier-Transform Infrared Spectroscopy (FT-IR) is another powerful technique for studying protein-ligand interactions. FT-IR measures the vibrational spectra of molecules. When a ligand binds to a protein, it can induce conformational changes in the protein's secondary structure (e.g., α-helices and β-sheets). These changes can be detected as shifts in the amide I and amide II bands of the protein's infrared spectrum. By comparing the spectrum of the free protein to that of the protein-ligand complex, researchers can gain information about the structural perturbations that occur upon binding. The chemical structures of synthesized 7H-pyrrolo[2,3-d]pyrimidine derivatives are routinely confirmed using IR spectroscopy, among other methods, but its application to study the dynamics of target binding is a more specialized approach. nih.gov
Applications of 4 Ethoxy 7h Pyrrolo 2,3 D Pyrimidine and Its Derivatives in Preclinical Drug Discovery
Development as Investigational Kinase Inhibitors for Various Therapeutic Areas
Derivatives of the 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine core have been extensively developed as potent and selective inhibitors for a wide range of protein kinases. These efforts span multiple therapeutic areas, from neurodegenerative diseases to oncology and inflammatory conditions.
In the field of neurodegeneration, a 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine series was identified as a potent inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease. tandfonline.com Through screening and optimization, a lead compound from this series demonstrated not only potent inhibition of LRRK2 kinase activity but also favorable physicochemical properties, high selectivity across the kinome, and the ability to penetrate the central nervous system. tandfonline.com In vivo studies in rats and mice confirmed that oral administration led to significant inhibition of LRRK2-mediated phosphorylation in the brain, highlighting its therapeutic potential. tandfonline.com
In oncology, the pyrrolo[2,3-d]pyrimidine scaffold has been instrumental in developing inhibitors for several kinases implicated in cancer progression.
Colony-Stimulating Factor 1 Receptor (CSF1R): Benzyl-substituted pyrrolo[2,3-d]pyrimidines have been developed as highly selective, subnanomolar inhibitors of CSF1R, a receptor tyrosine kinase that controls the differentiation of macrophages. nih.gov Structural studies revealed that these inhibitors bind to an inactive, DFG-out-like conformation of the kinase. nih.gov
Focal Adhesion Kinase (FAK): A novel series of pyrrolo[2,3-d]pyrimidine derivatives was designed based on a cyclization strategy, leading to the discovery of a potent FAK inhibitor with an IC50 value of 9.9 nM. nih.gov This compound exhibited significant cytotoxic effects against various cancer cell lines and suppressed cancer cell invasion and migration in preclinical models. nih.gov
p21-Activated Kinase 4 (PAK4): Several 7H-pyrrolo[2,3-d]pyrimidine derivatives have been identified as ATP-competitive inhibitors of PAK4, a kinase overexpressed in many cancers. firstwordpharma.combioworld.com Molecular dynamics simulations have elucidated the binding mechanisms, showing strong interactions with the hinge region of the kinase. firstwordpharma.combioworld.com
Multi-Targeted Kinase Inhibitors: Researchers have synthesized halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide derivatives that inhibit multiple cancer-related kinases. ed.ac.uknih.gov One potent compound, 5k, showed significant activity against EGFR, Her2, VEGFR2, and CDK2, with IC50 values ranging from 40 to 204 nM. ed.ac.uknih.gov
RET Kinase: Pyrrolo[2,3-d]pyrimidine derivatives have been investigated as inhibitors of both wild-type and drug-resistant mutant forms of RET kinase, a driver in thyroid and non-small cell lung cancers. nih.gov A lead compound was identified that showed low nanomolar potency and inhibited the growth of cell lines driven by RET gene fusions. nih.gov
Furthermore, derivatives have been developed for inflammatory and allergic diseases. One such 7H-pyrrolo[2,3-d]pyrimidine compound was identified as a potent and orally active inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6), a key factor in the Interleukin-4 (IL-4) signaling pathway involved in allergic responses. hub-xchange.com This compound effectively inhibited T helper 2 (Th2) cell differentiation in vitro and eosinophil infiltration in a mouse asthma model following oral administration. hub-xchange.com
| Derivative Class | Target Kinase(s) | Therapeutic Area | Key Preclinical Findings | Reference |
|---|---|---|---|---|
| 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines | LRRK2 | Parkinson's Disease | Potent and selective inhibition; CNS penetrant; significant in vivo target engagement in rodent brains. | tandfonline.com |
| Benzyl-substituted pyrrolo[2,3-d]pyrimidines | CSF1R | Oncology | Subnanomolar enzymatic inhibition with high selectivity; binds to inactive DFG-out conformation. | nih.gov |
| Cyclized pyrrolo[2,3-d]pyrimidine derivatives | FAK | Oncology | IC50 of 9.9 nM; suppressed invasion and migration in A549 lung cancer cells. | nih.gov |
| Halogenated benzohydrazides | EGFR, Her2, VEGFR2, CDK2 | Oncology | Compound 5k showed IC50 values of 40-204 nM against multiple kinases; induced apoptosis in HepG2 cells. | ed.ac.uknih.gov |
| Substituted pyrrolo[2,3-d]pyrimidines | RET (wt and V804M mutant) | Oncology | Lead compound 59 showed low nanomolar potency and inhibited growth of RET-fusion driven cancer cells. | nih.gov |
| Substituted pyrrolo[2,3-d]pyrimidines | PAK4 | Oncology | ATP-competitive inhibitors with good inhibitory capacity and low cytotoxicity. | firstwordpharma.combioworld.com |
| 2,4-disubstituted-7H-pyrrolo[2,3-d]pyrimidine | STAT6 | Allergic Diseases (Asthma) | Inhibited Th2 differentiation in vitro; reduced eosinophil infiltration in a mouse asthma model. | hub-xchange.com |
Strategies for Lead Compound Optimization and Hit-to-Lead Transitions
The transition from an initial "hit" compound to a "lead" candidate with drug-like properties is a critical phase in preclinical discovery. For the this compound scaffold, various optimization strategies have been successfully employed.
A primary strategy involves extensive Structure-Activity Relationship (SAR) studies. In the development of LRRK2 inhibitors, a kinase-focused screening identified the initial 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine hit. tandfonline.com Subsequent optimization focused on modifying substituents to improve physicochemical properties, enhance kinase selectivity, and ensure central nervous system penetration, ultimately leading to the discovery of the optimized compound 7. tandfonline.com Similarly, for RET kinase inhibitors, the pyrrolo[2,3-d]pyrimidine scaffold was systematically modified to extensively study the SAR and optimize potency against both wild-type and drug-resistant mutant kinases. nih.gov
Rational design approaches, such as molecular hybridization and scaffold hopping, have also proven effective. In one study targeting CSF1R, researchers designed new inhibitors by merging fragments of the marketed drug Pexidartinib with their own pyrrolo[2,3-d]pyrimidine lead molecule. acs.org This molecular hybridization approach, supported by molecular docking studies, led to the synthesis of compound 12b, a potent CSF1R inhibitor with low-nanomolar enzymatic activity and favorable metabolic properties. acs.org
The incorporation of specific chemical features to enhance potency and selectivity is another key strategy. The strategic placement of halogen atoms on pyrrolo[2,3-d]pyrimidine derivatives is a common approach to improve binding affinity and pharmacological properties, leading to the development of groundbreaking tyrosine kinase inhibitors with enhanced potency. mdpi.com
Role as Chemical Probes for Elucidating Enzyme Mechanisms
A chemical probe is a highly potent and selective small molecule used to interrogate a specific biological target, such as an enzyme, within a cellular or in vivo setting. The development of derivatives from the this compound scaffold with high selectivity for specific kinases makes them ideal candidates for use as chemical probes.
For instance, the highly selective CSF1R inhibitors derived from this scaffold can be used to study the specific roles of CSF1R-mediated signaling in macrophage biology and tumor progression without the confounding effects of off-target kinase inhibition. nih.gov Likewise, the potent and CNS-penetrant LRRK2 inhibitors allow for precise investigation into the physiological and pathological functions of LRRK2 within the brain, helping to elucidate its role in Parkinson's disease. tandfonline.com
Furthermore, these compounds can facilitate advanced proteomic techniques. In the development of antiviral agents based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold, researchers noted that the SAR information gained could be used to design probes for Activity-Based Protein Profiling (ABPP). nih.gov Such probes would be invaluable for definitively identifying the molecular target of the antiviral compounds and understanding their mechanism of action. nih.gov
Potential for Combination Therapy Approaches in Disease Models
The targeted nature of kinase inhibitors makes them excellent candidates for combination therapies, where they can be paired with other agents to achieve synergistic effects, overcome drug resistance, or reduce the activity of compensatory signaling pathways. Preclinical evidence strongly supports the use of pyrrolo[2,3-d]pyrimidine-based inhibitors in such approaches, particularly in oncology.
Inhibitors of FAK, including derivatives of the pyrrolo[2,3-d]pyrimidine scaffold, are being investigated in combination strategies. tandfonline.comtandfonline.com FAK is implicated in tumor progression, invasion, and resistance to treatment, making its inhibition a rational approach to enhance the efficacy of cytotoxic chemotherapy, other targeted therapies, and immunotherapy. nih.goved.ac.uk Preclinical evidence suggests that FAK inhibitors will have their greatest utility when used in combination to reverse therapeutic resistance. ed.ac.uk
Similarly, CSF1R inhibitors have shown significant promise in combination with immune checkpoint inhibitors. firstwordpharma.comnih.gov By targeting tumor-associated macrophages (TAMs), CSF1R inhibitors can alter the immunosuppressive tumor microenvironment. firstwordpharma.combioworld.com In a preclinical model of triple-negative breast cancer, the combination of a lead CSF1R inhibitor with an anti-PD-1 antibody resulted in complete tumor regression in 50% of the animals, demonstrating a powerful synergistic effect. bioworld.com This provides a strong rationale for combining CSF1R-targeting agents with cancer immunotherapies. firstwordpharma.comnih.gov
Q & A
Q. What are the standard synthetic routes for 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting with functionalized pyrimidine precursors. A common approach includes:
- Cyclization : Ethyl 2-cyano-4,4-dimethoxybutanoate is reacted with formamidine to form a pyrimidin-ol intermediate .
- Ethoxylation : Substitution at the 4-position using ethoxide under nucleophilic conditions (e.g., NaOEt in ethanol at reflux) .
- Purification : Column chromatography (silica gel, eluting with EtOAc/hexane) and recrystallization (ethanol/water) ensure purity. Yield optimization requires strict temperature control (±2°C) and anhydrous solvents.
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., ethoxy group at δ ~4.1 ppm for -OCHCH) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% by UV at 254 nm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 208.085) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Storage : Keep in airtight containers under inert gas (N/Ar) at room temperature, protected from light .
- Waste Disposal : Follow regional regulations for organic toxic solids (UN2811, Packing Group III) using neutralization and licensed waste contractors .
Advanced Research Questions
Q. How does the ethoxy group at the 4-position influence kinase inhibition compared to chloro or methyl substituents?
- Mechanistic Insight : The ethoxy group’s electron-donating nature enhances hydrogen bonding with kinase active sites (e.g., EGFR, VEGFR2), improving binding affinity. In contrast, chloro substituents act as electron-withdrawing groups, reducing potency in certain cell lines .
- SAR Data : Ethoxy derivatives show 2–5× higher IC values against PAK4 compared to methyl analogs, as observed in enzymatic assays .
Q. What strategies address contradictions in biological activity data across different assays?
- Orthogonal Validation : Combine enzymatic assays (e.g., ADP-Glo™ kinase assay) with cellular proliferation tests (e.g., MV4-11 leukemia cells) to confirm target engagement .
- Control Experiments : Use isoform-specific kinase inhibitors (e.g., PAK4 vs. PAK1) and siRNA knockdowns to rule off-target effects .
Q. How can computational modeling guide the design of 4-ethoxy-pyrrolopyrimidine derivatives for enhanced selectivity?
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict interactions between the ethoxy group and hydrophobic pockets in PAK4 (PDB: 2X4Z). Hydrogen bonds with Lys350 and Asp458 are critical for selectivity .
- Free Energy Calculations : MM/GBSA analyses quantify binding energy contributions, prioritizing substituents that improve ΔG by >2 kcal/mol .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
